6-amino-2,3,4-trifluorobenzamide
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Overview
Description
6-amino-2,3,4-trifluorobenzamide is a fluorinated benzamide derivative with the molecular formula C7H5F3N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3,4-trifluorobenzamide typically involves the introduction of fluorine atoms into the benzamide structure. One common method is the nucleophilic aromatic substitution reaction, where an amino group is introduced into a trifluorobenzamide precursor. The reaction conditions often involve the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
6-amino-2,3,4-trifluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-amino-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzamide: Similar in structure but lacks the amino group, which can significantly alter its chemical and biological properties.
2,4,5-Trifluorobenzamide: Another fluorinated benzamide with different fluorine substitution patterns, leading to distinct reactivity and applications.
Uniqueness
6-amino-2,3,4-trifluorobenzamide is unique due to the presence of both amino and trifluoromethyl groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2763759-50-6 |
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Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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